molecular formula C21H23N3S B3746861 1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA

1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA

Cat. No.: B3746861
M. Wt: 349.5 g/mol
InChI Key: FITXJXUKNVMLNP-UHFFFAOYSA-N
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Description

1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, a tetrahydrocarbazole moiety, and a thiourea functional group, making it a unique and potentially valuable molecule for various applications.

Mechanism of Action

Target of Action

The primary targets of the compound “1-Benzyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea” are currently unknown. This compound is a derivative of tetrahydrocarbazole, which has been associated with a broad spectrum of biological activity

Mode of Action

It is known that the compound’s structure, particularly the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system, plays a crucial role in its biological activity .

Biochemical Pathways

The compound may affect various biochemical pathways due to its structural similarity to tetrahydrocarbazole derivatives, which have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . The exact pathways affected by this compound and their downstream effects are subjects of ongoing research.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to tetrahydrocarbazole derivatives, it may exhibit a range of biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the nature of the selected oxidant can lead to the formation of divergent products Additionally, factors such as temperature, pH, and the presence of other compounds can also affect the compound’s action

Preparation Methods

The synthesis of 1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of different solvents, catalysts, and reaction conditions.

Chemical Reactions Analysis

1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 1-BENZYL-3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]THIOUREA include other thiourea derivatives and tetrahydrocarbazole-based compounds:

These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of the benzyl, tetrahydrocarbazole, and thiourea groups in this compound sets it apart from these similar compounds.

Properties

IUPAC Name

1-benzyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3S/c25-21(22-13-15-6-2-1-3-7-15)23-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)24-20/h1-3,6-7,10-12,24H,4-5,8-9,13-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITXJXUKNVMLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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